molecular formula C11H11BrN2 B13979255 3-(4-bromophenyl)-5-ethyl-1H-pyrazole

3-(4-bromophenyl)-5-ethyl-1H-pyrazole

Cat. No.: B13979255
M. Wt: 251.12 g/mol
InChI Key: MHVMAJQEIRXHLB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-ethyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., NaOH) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-5-ethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For instance, it can inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their death . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-ethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a bromophenyl and an ethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

3-(4-bromophenyl)-5-ethyl-1H-pyrazole

InChI

InChI=1S/C11H11BrN2/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)

InChI Key

MHVMAJQEIRXHLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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